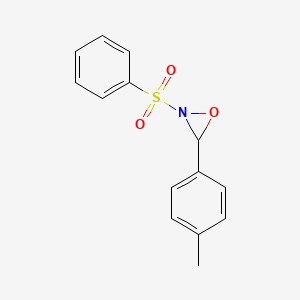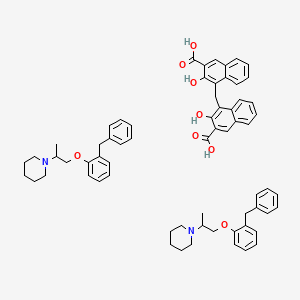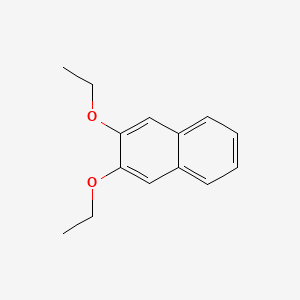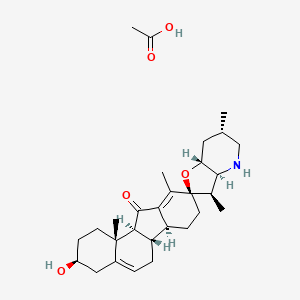
Jervine acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Jervine acetate is a steroidal alkaloid derived from the plant genus Veratrum. It has a molecular formula of C29H43NO5 and is known for its potent teratogenic effects, which can cause birth defects in vertebrates. This compound is structurally related to other Veratrum alkaloids such as cyclopamine and veratramine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Jervine acetate involves several key steps, including the formation of the steroidal backbone and the introduction of functional groups. One approach to synthesizing this compound is through the enantioselective synthesis of a diyne fragment containing the steroidal A/B rings, followed by the asymmetric synthesis of a propargyl-substituted piperidinone unit. The final step involves an intramolecular [2 + 2 + 2] cycloisomerization reaction to construct the remaining rings of the hexacyclic cevanine skeleton .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely involves similar synthetic routes as those used in laboratory settings. The use of readily available reagents and efficient reaction conditions is crucial for large-scale production.
化学反应分析
Types of Reactions: Jervine acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.
科学研究应用
Jervine acetate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying steroidal alkaloids and their synthetic pathways. In biology, this compound is studied for its teratogenic effects and its role in inhibiting the Hedgehog signaling pathway . In industry, this compound is used in the development of antifungal agents and other bioactive compounds .
作用机制
Jervine acetate exerts its effects by interacting with the smoothened protein, a seven-pass transmembrane protein involved in the Hedgehog signaling pathway. By binding to and inhibiting smoothened, this compound prevents the activation of GLI1 transcription and the transcription of Hedgehog target genes . This inhibition disrupts the normal signaling processes, leading to various biological effects, including teratogenicity and potential anticancer activity.
相似化合物的比较
Jervine acetate is structurally similar to other Veratrum alkaloids, such as cyclopamine and veratramine. These compounds share a common steroidal backbone but differ in their functional groups and biological activities. Cyclopamine, for example, is another potent inhibitor of the Hedgehog signaling pathway and has been extensively studied for its anticancer properties . Veratramine, on the other hand, has different biological activities and is less studied compared to Jervine and cyclopamine .
List of Similar Compounds:- Cyclopamine
- Veratramine
- Muldamine
Conclusion
This compound is a fascinating compound with significant scientific research applications and potential therapeutic uses. Its unique structure and biological activities make it an important subject of study in various fields, including chemistry, biology, medicine, and industry.
属性
CAS 编号 |
64047-51-4 |
|---|---|
分子式 |
C29H43NO5 |
分子量 |
485.7 g/mol |
IUPAC 名称 |
(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one;acetic acid |
InChI |
InChI=1S/C27H39NO3.C2H4O2/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2;1-2(3)4/h5,14,16,18-21,23-24,28-29H,6-13H2,1-4H3;1H3,(H,3,4)/t14-,16+,18-,19-,20-,21+,23+,24-,26-,27-;/m0./s1 |
InChI 键 |
JEDVQALXWXZHFN-AVEQMEPMSA-N |
手性 SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O)C)NC1.CC(=O)O |
规范 SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)O)C)NC1.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



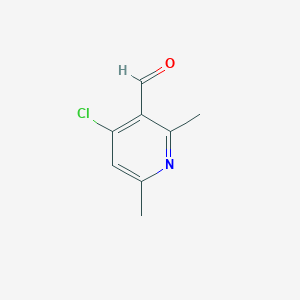
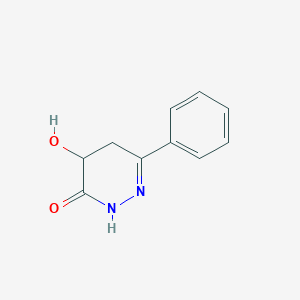
![1-{2,5-Bis[2-hydroxy-3-(4-hydroxy-4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one--hydrogen chloride (1/2)](/img/structure/B13772668.png)
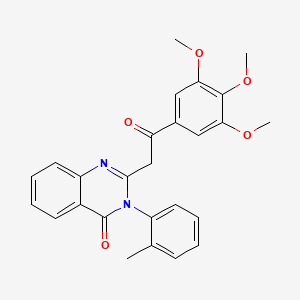
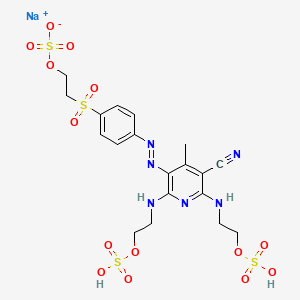

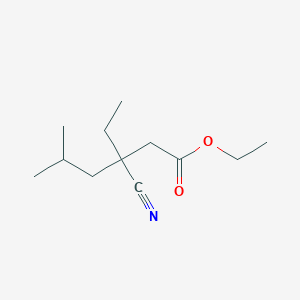
![Tris[2-(dimethylamino)ethyl] borate](/img/structure/B13772688.png)
![2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one](/img/structure/B13772696.png)
![4-Chloro-1,2-dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B13772701.png)
